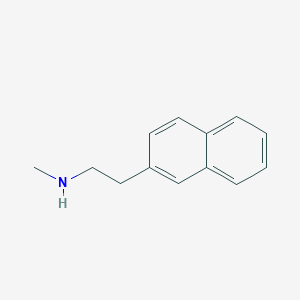
n-Methyl-2-(naphthalen-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-2-(naphthalen-2-yl)ethan-1-amine is an organic compound with the molecular formula C13H15N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(naphthalen-2-yl)ethan-1-amine typically involves the alkylation of 2-(naphthalen-2-yl)ethan-1-amine with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-2-(naphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into naphthyl ethylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Naphthyl ethylamines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
n-Methyl-2-(naphthalen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of n-Methyl-2-(naphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(naphthalen-2-yl)ethan-1-amine
- 2-(naphthalen-2-yl)ethan-1-amine
- Methamnetamine
Uniqueness
n-Methyl-2-(naphthalen-2-yl)ethan-1-amine is unique due to its specific structural features, such as the presence of a methyl group on the amine nitrogen. This modification can significantly alter its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H15N |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-methyl-2-naphthalen-2-ylethanamine |
InChI |
InChI=1S/C13H15N/c1-14-9-8-11-6-7-12-4-2-3-5-13(12)10-11/h2-7,10,14H,8-9H2,1H3 |
Clé InChI |
QJMMSUIZYUKFLO-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)
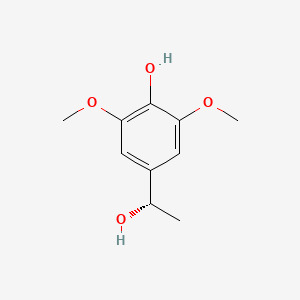
![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

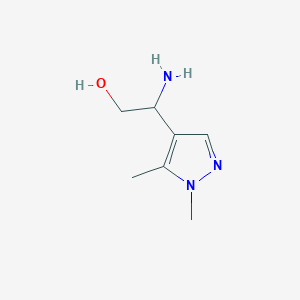
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)

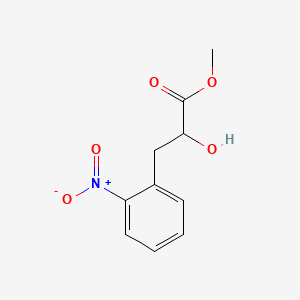
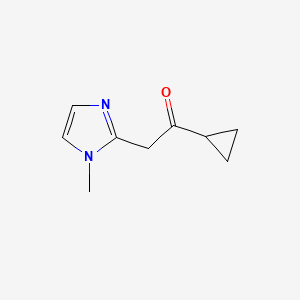
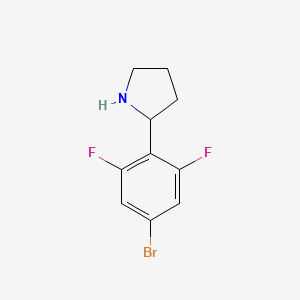

![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)

